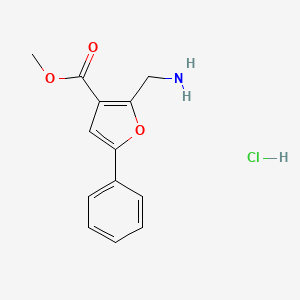
2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride
Overview
Description
“2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride” is a chemical compound with the molecular formula C13H14ClNO3 . It has a molecular weight of 267.71 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) substituted with an aminomethyl group at the 2-position and a phenyl group at the 5-position . The 3-position of the furan ring is substituted with a carboxylic acid methyl ester group .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research on related compounds includes novel synthesis methods, like the work by Ivashchenko et al. (2014), involving substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids. Such methods may be relevant for the synthesis of 2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride (Ivashchenko et al., 2014).
- Chemical Analysis : Techniques for chemical analysis of similar compounds, like the HPLC determination of hydroxymethylfurfural in honey by Nozal et al. (2001), could be adapted for analyzing this compound (Nozal et al., 2001).
Biological Applications
- Antiviral Research : Ivashchenko et al. (2015) discuss the antiviral properties of similar compounds, which may suggest potential research pathways for exploring the antiviral capabilities of this compound (Ivashchenko et al., 2015).
- Chemotherapeutic Research : In the field of cancer research, Karthikeyan et al. (2017) synthesized and evaluated derivatives of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as anti-breast cancer agents, indicating a potential area for the application of this compound in cancer research (Karthikeyan et al., 2017).
Material Science Applications
- Corrosion Inhibition : The study by Herrag et al. (2007) on pyrazole derivatives as corrosion inhibitors highlights an application area that might be relevant for this compound in material sciences (Herrag et al., 2007).
Potential Therapeutic Uses
- Anti-inflammatory Properties : The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives by Tozkoparan et al. (1999) for anti-inflammatory activities may suggest similar potential uses for this compound (Tozkoparan et al., 1999).
properties
IUPAC Name |
methyl 2-(aminomethyl)-5-phenylfuran-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3.ClH/c1-16-13(15)10-7-11(17-12(10)8-14)9-5-3-2-4-6-9;/h2-7H,8,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCNSWPAQJAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)
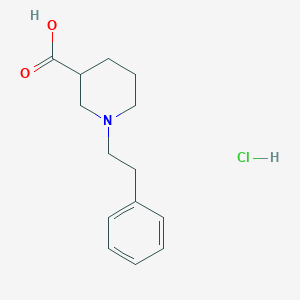
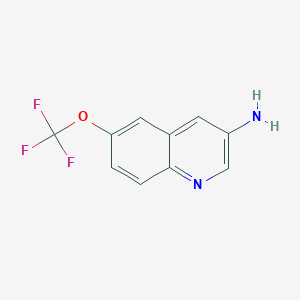
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)
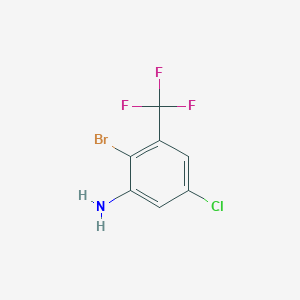
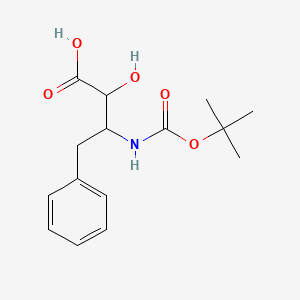
![N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B3078495.png)
![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)
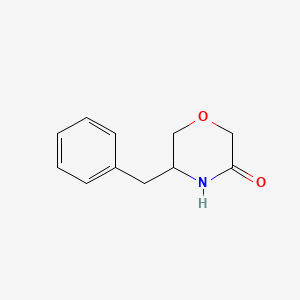
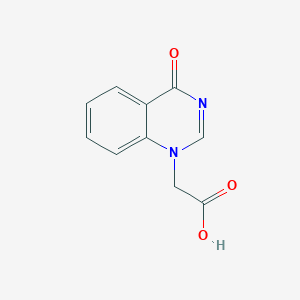

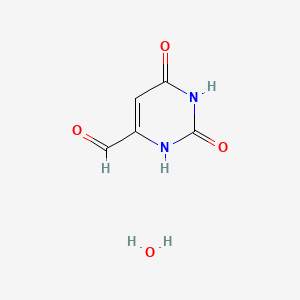
![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/structure/B3078533.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3078538.png)